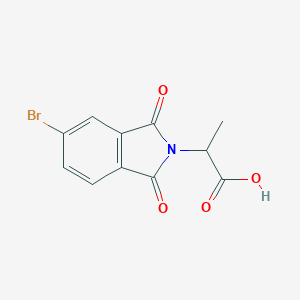
2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid” has a CAS number of 67835-26-1 . It has a molecular weight of 298.09 and a molecular formula of C11H8BrNO4 .
Molecular Structure Analysis
The molecular structure of this compound includes an isoindole group, which is a five-membered heterocyclic moiety . This group is attached to a propanoic acid group, and there is a bromine atom attached to the 5th carbon of the isoindole group .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its melting point is between 155-157 degrees Celsius . The compound is stable under normal temperatures and pressures .Aplicaciones Científicas De Investigación
Biotechnological Production and Applications of Diols
Research on the biotechnological production of diols, such as 1,3-propanediol and 2,3-butanediol, highlights the importance of microbial processes in producing chemicals that have wide-ranging applications, including in the production of polymers and as solvents. These studies emphasize the need for efficient separation and purification techniques to make the microbial production of diols cost-effective and sustainable. This area of research is relevant because it showcases the potential for biotechnological routes to produce complex organic compounds, which could be analogous to the synthesis and applications of the compound (Xiu & Zeng, 2008).
Environmental and Health Impacts of Chemical Compounds
Studies on the environmental and health impacts of various chemical compounds, including chlorogenic acid and polybrominated dibenzo-p-dioxins, provide insights into the potential ecological and biological activities of complex organic compounds. These studies often explore the antioxidant, anti-inflammatory, and various pharmacological effects of compounds, which could be relevant for assessing the biological activities and environmental interactions of "2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid" (Naveed et al., 2018).
Chemical Synthesis and Applications
Research on the synthesis and applications of phosphonic acids and their derivatives illustrates the broad utility of specific functional groups in creating compounds with varied industrial and pharmaceutical applications. The detailed synthesis routes and applications discussed in these studies provide a foundation for understanding how the structure of a compound like "this compound" could influence its synthesis and potential uses (Sevrain et al., 2017).
Safety and Hazards
The compound has been classified with the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-(5-bromo-1,3-dioxoisoindol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO4/c1-5(11(16)17)13-9(14)7-3-2-6(12)4-8(7)10(13)15/h2-5H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJFZBLAXGRLTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=C(C1=O)C=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-cyclohexyl-3-(4-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B349551.png)
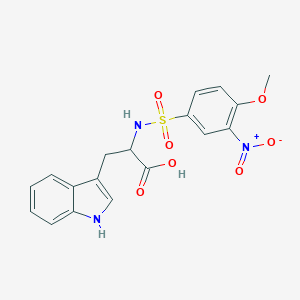
![3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B349568.png)
![6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B349574.png)
![N-[3-(dimethylamino)propyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)-2,6-dimethylbenzenesulfonamide](/img/structure/B349584.png)
![Tert-butyl 2-{5-[(2-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethylcarbamate](/img/structure/B349586.png)
![2-[4-Ethoxy-3-(4-morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B349589.png)
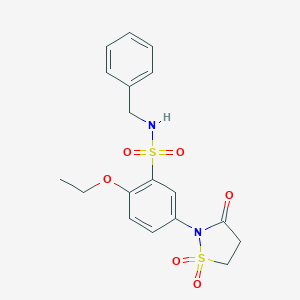
![5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxy-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B349591.png)
![1-(4-Butoxyphenyl)-7-methyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349598.png)
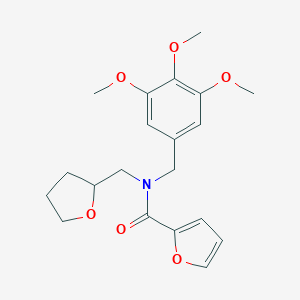
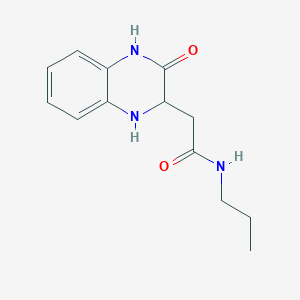
![9-(4-fluorobenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B349611.png)
![{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B349615.png)